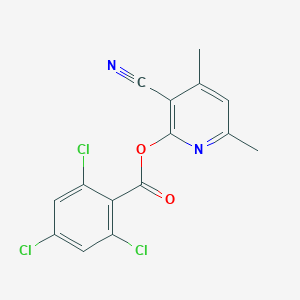

3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

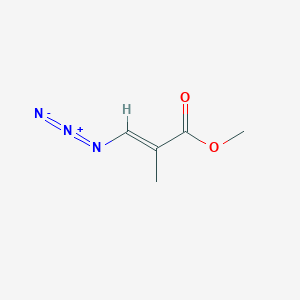

“3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate” is a chemical compound with the CAS Number: 338421-29-7 . It has a molecular weight of 355.61 and its IUPAC name is 3-cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzoate .

Synthesis Analysis

The synthesis of related compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The reaction of malononitrile with acetylacetone in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .Molecular Structure Analysis

The InChI code for the compound is 1S/C15H9Cl3N2O2/c1-7-3-8(2)20-14(10(7)6-19)22-15(21)13-11(17)4-9(16)5-12(13)18/h3-5H,1-2H3 .Chemical Reactions Analysis

The high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium salts .Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Chemical Transformation

A study by Okumura et al. (1998) demonstrated the synthesis of a complex antibiotic's central skeleton, showcasing the versatility of related compounds in organic synthesis. The process involved converting dimethoxymethyl and cyano groups into thiazolyl groups, illustrating the compound's utility in creating biologically active molecules (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

Herbicidal Activity

Research by Andrea et al. (1990) explored the conformational and intramolecular hydrogen bonding effects on the herbicidal activity of pyrrole dicarboxylates. This study highlighted the significance of chlorine atom positioning on the pyridine ring, affecting post-emergence and pre-emergence herbicidal selectivity (Andrea, Stranz, Yang, Kleier, Patel, Powell, Price, & Marynick, 1990).

Anticarcinogenic Potential

A study by Ashby, Styles, and Paton (1980) investigated the structural requirements for carcinogenicity in azo-carcinogens, using 4-cyano-N,N-dimethylaniline to suggest that the phenylazo group of DAB (a known carcinogen) is not essential for carcinogenic activity. This research contributes to understanding the structural aspects of carcinogenic compounds and their analogs (Ashby, Styles, & Paton, 1980).

Electrochemical Behavior

Trazza, Andruzzi, and Carelli (1982) examined the electrochemical behavior of dihydropyridines derived from NAD+ model compounds in aprotic media. Their findings underscore the compound's utility in electrochemical studies, particularly in oxidation and reduction processes (Trazza, Andruzzi, & Carelli, 1982).

Liquid Crystal Research

A study by Grebyonkin, Petrov, and Ostrovsky (1990) on the nematic phases of cyano derivatives, including pyridine derivatives, in mixtures with weakly polar compounds, revealed insights into the structure and behavior of liquid crystals. This research is vital for advancements in display technology and materials science (Grebyonkin, Petrov, & Ostrovsky, 1990).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

(3-cyano-4,6-dimethylpyridin-2-yl) 2,4,6-trichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O2/c1-7-3-8(2)20-14(10(7)6-19)22-15(21)13-11(17)4-9(16)5-12(13)18/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVONFRYJKYHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2701465.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)

![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2701476.png)

![2,5-dichloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2701478.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)